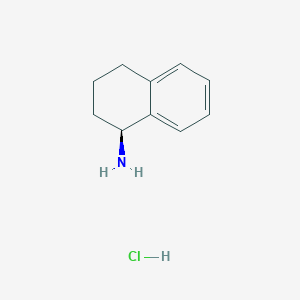

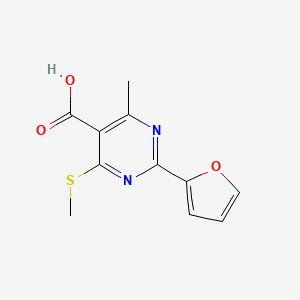

![molecular formula C16H19N3O2 B2535081 tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate CAS No. 1803597-71-8](/img/structure/B2535081.png)

tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1803597-71-8 . It has a molecular weight of 285.35 . The compound is stored at room temperature and is in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The InChI Code of the compound is 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-14-17-9-13(10-18-14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The Boc group in the compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

Tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, is significant in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This compound was synthesized through acylation, nucleophilic substitution, and reduction from commercially available precursors, highlighting a rapid synthesis method that achieved an 81% yield over three steps (Bingbing Zhao et al., 2017).

Crystal Structural Studies

Tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate and its derivatives also find applications in crystallography to study molecular interactions and structural properties. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been identified as members of an isostructural family of compounds. These molecules demonstrate significant interactions via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing the intricate balance of forces in molecular crystals (P. Baillargeon et al., 2017).

Antimicrobial Activity

Beyond structural and synthetic applications, derivatives of tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate have been explored for biological activities. For example, the synthesis of tert-butyl carbazate derivatives has led to compounds exhibiting antimicrobial properties. This research presents a pathway for the development of new antimicrobial agents through the modification and functionalization of the tert-butyl carbazate scaffold, showcasing the potential of such derivatives in contributing to the medical field (A. Ghoneim & S. Mohamed, 2013).

Catalytic Activity and Redox Processes

Tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate derivatives have also been investigated for their catalytic activities and redox properties. For instance, complexes based on S-methylisothiosemicarbazonates containing tert-butyl groups exhibited marked stabilization of redox states and enhanced catalytic activity in galactose oxidase models. Such studies contribute to understanding the role of these compounds in catalysis and redox chemistry, which could be beneficial for developing novel catalysts and understanding biological redox processes (V. Arion et al., 2013).

Propriétés

IUPAC Name |

tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-14-17-9-13(10-18-14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNDLRUCOSCCFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)

![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2535014.png)

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)